(-)-Nopol

Catalog No.
S1491388
CAS No.
35836-73-8
M.F
C11H18O
M. Wt
166.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Nopol

CAS Number

35836-73-8

Product Name

(-)-Nopol

IUPAC Name

2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethanol

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C11H18O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,9-10,12H,4-7H2,1-2H3/t9-,10-/m0/s1

InChI Key

ROKSAUSPJGWCSM-UWVGGRQHSA-N

SMILES

CC1(C2CC=C(C1C2)CCO)C

Synonyms

(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-ethanol; (1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-ethanol; (1R)-(-)-Nopol; (1R)-(-)-Nopyl Alcohol; (1R)-Nopol;

Canonical SMILES

CC1(C2CC=C(C1C2)CCO)C

Isomeric SMILES

CC1([C@H]2CC=C([C@@H]1C2)CCO)C

(-)-Nopol, also known as (-)-2-methyl-5-(1-methylethyl)cyclohexanol, is a monoterpene alcohol found in various essential oils, including clove, bay leaf, and lemongrass []. It has been the subject of some scientific research, primarily focused on its:

  • Biotransformation

    Studies have investigated how microorganisms like fungi and bacteria can transform (-)-nopol into other chemical compounds [, ]. This research helps scientists understand the natural degradation processes of (-)-nopol in the environment and potentially identify new bioactive compounds.

  • Synthesis

    Researchers have explored different methods for synthesizing (-)-nopol in the laboratory, often starting from other monoterpenes []. This research is crucial for understanding the molecule's structure and potentially developing new methods for its production.

(-)-Nopol, chemically known as 1R-(-)-Nopol, is a bicyclic monoterpene alcohol with the molecular formula C11H18O. It has a molecular weight of approximately 166.14 g/mol and features a unique structure that includes a four-membered ring and various functional groups. The compound is derived from β-Pinene and is characterized by its chiral nature, existing as a single enantiomer due to the presence of a stereocenter at the carbon atom adjacent to the hydroxyl group .

Typical of alcohols and terpenes. Key reactions include:

  • Esterification: (-)-Nopol can react with carboxylic acids to form esters, which are important in flavor and fragrance applications.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, expanding its utility in synthetic organic chemistry.
  • Dehydration: Under acidic conditions, (-)-Nopol can undergo dehydration to yield olefins, which may serve as intermediates in further synthetic pathways .

Research indicates that (-)-Nopol exhibits notable biological activities:

  • Antimicrobial Properties: Studies have shown that (-)-Nopol possesses antimicrobial activity against various bacteria and fungi, making it a potential candidate for natural preservatives .
  • Insecticidal Effects: The compound has been investigated for its insecticidal properties, particularly against agricultural pests, suggesting its utility in pest management strategies.
  • Anti-inflammatory Activity: Preliminary studies suggest that (-)-Nopol may have anti-inflammatory effects, although more research is needed to clarify its mechanisms of action .

Several methods exist for synthesizing (-)-Nopol:

  • From β-Pinene: The most common synthetic route involves the hydrolysis of β-Pinene, which yields (-)-Nopol as a product through rearrangement and reduction processes.
  • Chemical Synthesis: Laboratory synthesis can also be achieved using various reagents and catalysts that facilitate the formation of the bicyclic structure from simpler precursors.
  • Biotechnological Approaches: Some research has explored microbial fermentation processes to produce (-)-Nopol from renewable resources, highlighting its potential for sustainable production .

(-)-Nopol finds applications across multiple fields:

  • Flavoring and Fragrance: Due to its pleasant aroma, (-)-Nopol is utilized in the food industry as a flavoring agent and in perfumery.
  • Pharmaceuticals: Its biological activities make it a candidate for developing new pharmaceuticals, particularly in antimicrobial and anti-inflammatory drugs.
  • Agriculture: Its insecticidal properties suggest potential applications in natural pesticides and biocontrol agents .

Interaction studies involving (-)-Nopol focus on its effects when combined with other compounds:

  • Synergistic Effects: Research indicates that when used in conjunction with certain essential oils or plant extracts, (-)-Nopol can enhance antimicrobial efficacy.
  • Metabolic Interactions: Studies on metabolic pathways suggest that (-)-Nopol may interact with cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics .

Several compounds share structural or functional similarities with (-)-Nopol. Here are some notable examples:

CompoundStructure TypeUnique Feature
LimoneneMonoterpeneKnown for its citrus aroma; widely used in cleaning products.
CarvoneMonoterpene ketoneExhibits distinct minty aroma; used in flavoring.
GeraniolMonoterpene alcoholRecognized for its floral scent; used in perfumes and cosmetics.

Uniqueness of (-)-Nopol

Unlike many similar compounds, (-)-Nopol's unique bicyclic structure contributes to its diverse biological activities and applications. Its specific chiral configuration allows it to interact differently with biological systems compared to other monoterpenes, making it a valuable compound for further research and application development .

XLogP3

2.1

UNII

149HVE6X29

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35836-73-8

Wikipedia

(-)-nopol

Dates

Modify: 2023-08-15
Dai et al. Visible-light-mediated conversion of alcohols to halides. Nature Chemistry, doi: 10.1038/nchem.949, published online 9 January 2011 http://www.nature.com/nchem

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